4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide
Overview
Description
Dehydro Loperamide is a Loperamide impurity.
Scientific Research Applications
Structural Analysis and Redetermination
- The structure of a similar compound, loperamide monohydrate, has been redetermined to provide higher precision than previous studies. This includes the H-atom coordinates, revealing a piperidin-1-yl ring in a distorted chair conformation, which is significant for understanding the chemical behavior and potential applications of related compounds (Jasinski et al., 2012).
Synthesis and Chemical Properties
- Research on the synthesis of similar compounds, such as various 1,4-dihydropyridines, has shown a range of potential applications in pharmaceuticals and materials science. These compounds often display interesting chemical and physical properties, leading to their use in various applications (Trivedi et al., 2011).
Application in Antitubercular Therapy
- Some N-aryl-1,4-dihydropyridines have demonstrated significant antitubercular activity. This suggests potential therapeutic applications for related compounds in treating tuberculosis, a major global health issue (Trivedi et al., 2011).
Herbicidal Applications
- Derivatives of the compound have shown promising herbicidal activities against a variety of weeds, suggesting their potential use in agricultural applications (Duan et al., 2010).
Antihypertensive Activity
- Research on 1,4-dihydropyridine derivatives, which are structurally related, indicates their potential use in treating hypertension. These findings open up possibilities for developing new antihypertensive drugs (Mohammed et al., 2014).
properties
IUPAC Name |
4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31ClN2O/c1-31(2)28(33)29(25-9-5-3-6-10-25,26-11-7-4-8-12-26)19-22-32-20-17-24(18-21-32)23-13-15-27(30)16-14-23/h3-17H,18-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHAGHSPKICYQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(=CC1)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210188 | |
Record name | 4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide | |
CAS RN |
61299-42-1 | |
Record name | Loperamide hydrochloride specified impurity H [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061299421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-(4-CHLOROPHENYL)-3,6-DIHYDROPYRIDIN-1(2H)-YL)-N,N-DIMETHYL-2,2-DIPHENYLBUTANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9HO1M7AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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